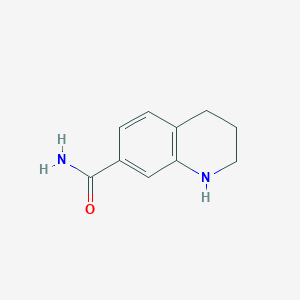![molecular formula C26H16O6S2 B13138250 1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 106027-93-4](/img/structure/B13138250.png)
1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with hydroxy and hydroxyphenylthio groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Functional Group Introduction: Hydroxy groups are introduced at the 1 and 8 positions through hydroxylation reactions.
Thioether Formation: The hydroxyphenylthio groups are introduced via a nucleophilic substitution reaction, where thiophenol derivatives react with the anthracene backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and thioether groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9,10-dione: The parent compound, lacking the hydroxy and thioether substitutions.
1,8-Dihydroxyanthracene-9,10-dione: Similar structure but without the thioether groups.
4,5-Bis((4-hydroxyphenyl)thio)anthracene-9,10-dione: Lacks the hydroxy groups at the 1 and 8 positions.
Uniqueness
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is unique due to the combination of hydroxy and hydroxyphenylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
106027-93-4 |
|---|---|
Fórmula molecular |
C26H16O6S2 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
1,8-dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O6S2/c27-13-1-5-15(6-2-13)33-19-11-9-17(29)21-23(19)26(32)24-20(12-10-18(30)22(24)25(21)31)34-16-7-3-14(28)4-8-16/h1-12,27-30H |
Clave InChI |
VIPQPUCZOQYKME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)SC5=CC=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



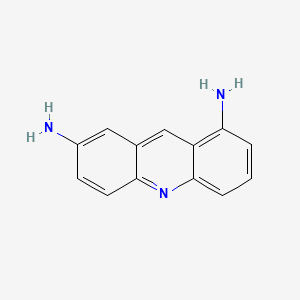
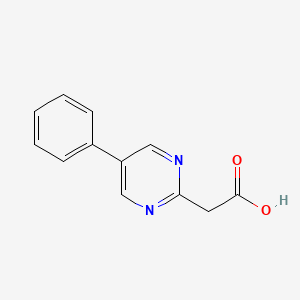
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)


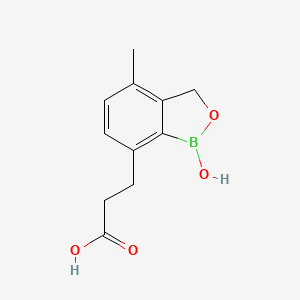
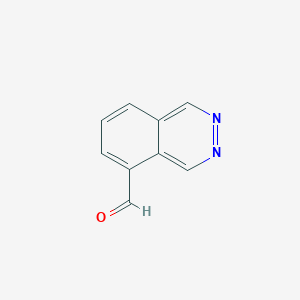
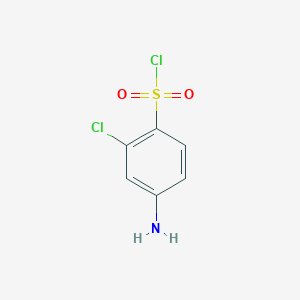
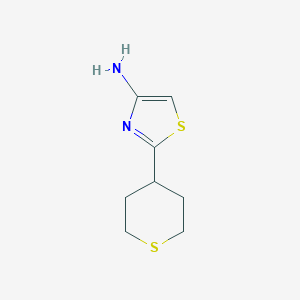
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)
